molecular formula C6H6N4O2S2 B12607507 N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide CAS No. 899218-24-7

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B12607507
CAS No.: 899218-24-7
M. Wt: 230.3 g/mol
InChI Key: FRXCWLIWZCKFAA-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-triazole ring linked to a thiophene-sulfonamide moiety. The compound’s structure combines a sulfonamide group (–SO₂NH–) attached to the 2-position of thiophene, with the triazole nitrogen serving as the bridge. For example, similar 1,2,4-triazole derivatives are synthesized via hydrazinecarbothioamide intermediates and sodium hydroxide-mediated cyclization .

Its triazole core may enable hydrogen bonding and metal coordination, while the sulfonamide group contributes to solubility and bioactivity.

Properties

CAS No.

899218-24-7

Molecular Formula

C6H6N4O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C6H6N4O2S2/c11-14(12,6-2-1-3-13-6)9-10-4-7-8-5-10/h1-5,9H

InChI Key

FRXCWLIWZCKFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide typically involves multi-step proceduresSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Antifungal Activity

N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide exhibits notable antifungal properties. Research indicates that derivatives of 1,2,4-triazoles, including this compound, have been effective against various fungal strains. For instance, studies have shown that triazole-thioether moieties enhance antifungal activity compared to standard agents like azoxystrobin . The compound has demonstrated effectiveness against Gibberella species and Aspergillus strains with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal drugs .

Antibacterial Properties

The antibacterial efficacy of this compound has been documented in several studies. Compounds containing the triazole nucleus have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized that exhibit MIC values comparable to clinically used antibiotics such as gentamicin and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring significantly enhance antibacterial potency .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives indicate promising results. The incorporation of the thiophene sulfonamide moiety into triazole structures has led to compounds that inhibit cancer cell proliferation effectively. These compounds target various cancer pathways and exhibit selective toxicity towards cancer cells while sparing normal cells .

Agrochemical Development

This compound has potential applications in agrochemicals as a fungicide and bactericide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens. Research shows that compounds with triazole structures are effective in controlling plant diseases caused by fungi .

Plant Growth Regulation

Some studies suggest that triazole derivatives can also act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to improved crop yields under specific conditions .

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties . Additionally, the compound's ability to form coordination complexes can be exploited in developing new materials with tailored functionalities.

Supramolecular Chemistry

In supramolecular chemistry, the interactions of this compound with other molecular entities can lead to the formation of complex structures with unique properties. These interactions can be utilized in designing sensors or drug delivery systems .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
AntifungalEffective against multiple fungal strains with lower MIC values than standard treatments
AntibacterialComparable efficacy to common antibiotics; SAR studies indicate significant enhancement
AnticancerInhibits cancer cell proliferation selectively; targets specific cancer pathways
AgrochemicalPotential fungicide; effective in controlling plant diseases caused by fungi
Polymer ChemistryEnhances thermal stability and mechanical properties in polymer matrices
Supramolecular ChemistryForms complex structures useful for sensors and drug delivery systems

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial, antifungal, or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Key Analogs:
  • Sulfathiazole (4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide): A sulfonamide antibiotic with a thiazole ring instead of triazole .
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9] from ): Triazole-thiones with aryl-sulfonyl substituents .

Table 1: Structural Comparison

Compound Core Heterocycle Sulfonamide Position Key Substituents Functional Groups
Target Compound 1,2,4-Triazole Thiophene-2-position None (base structure) Sulfonamide, Triazole
Sulfathiazole Thiazole Benzene-4-position Amino group (-NH₂) Sulfonamide, Thiazole
Compounds [7–9] 1,2,4-Triazole Phenyl-4-position Halogens (X = H, Cl, Br), Difluorophenyl Triazole-thione, Aryl-sulfonyl

Key Observations :

  • Compounds [7–9] feature aryl-sulfonyl groups and halogen substituents , which could increase steric bulk and electron-withdrawing effects compared to the simpler thiophene-sulfonamide in the target compound .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound IR Bands (cm⁻¹) NMR Features (¹H/¹³C) Tautomerism
Target Compound Expected: νS=O (~1350), νN-H (~3300) Thiophene protons (δ 7.0–8.0), Triazole C Potential thione-thiol forms
Compounds [7–9] νC=S (1247–1255), νNH (3278–3414) Aromatic protons (δ 7.5–8.5), CF₂ signals Thione tautomer dominant
Sulfathiazole νS=O (~1150, ~1350), νN-H (~3300) Thiazole protons (δ 7.5–8.5), NH₂ signals Not observed

Key Observations :

  • Sulfathiazole’s amino group introduces distinct NH₂ IR/NMR signals absent in triazole derivatives.

Tautomerism and Stability

  • Compounds [7–9] : Exist exclusively as thione tautomers due to the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S .
  • Target Compound : Likely exhibits similar tautomeric behavior, favoring the thione form under ambient conditions.

Biological Activity

N-(4H-1,2,4-triazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C6H6N4O2S2
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 899218-24-7

This compound features a triazole ring and a thiophene moiety, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA I, II, IX, and XII. These enzymes play crucial roles in physiological processes such as acid-base balance and respiration.
    • Inhibition Constants :
      • hCA I: KIs ranging from 224 to 7544 nM
      • hCA II: KIs between 2.2 and 7.7 nM (highly effective)
      • hCA IX: KIs between 5.4 and 811 nM
      • hCA XII: KIs ranging from 3.4 to 239 nM .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. Research indicates that derivatives of thiophene-sulfonamides have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for some derivatives .
  • Anti-inflammatory Effects : Compounds containing the triazole moiety have been associated with anti-inflammatory activities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its derivatives:

  • In Vitro Studies :
    • A study reported that a series of thiophene-sulfonamides were synthesized and tested for their inhibitory effects on carbonic anhydrases. The most potent inhibitors showed low nanomolar activity against hCA II .
    • Another investigation into antimicrobial efficacy revealed that certain derivatives had significant bactericidal effects against clinical isolates, indicating potential for therapeutic applications in treating infections .
  • Comparative Analysis :
    • A comparative study highlighted that the incorporation of different substituents on the thiophene ring influenced the biological activity significantly. For instance, modifications led to enhanced antibacterial and antifungal activities .

Data Tables

Biological TargetInhibition Constant (nM)Activity Level
hCA I224 - 7544Medium Weak
hCA II2.2 - 7.7Highly Effective
hCA IX5.4 - 811Moderate
hCA XII3.4 - 239Moderate
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.22Highly Active
Escherichia coli0.25Highly Active

Q & A

Q. What are the established synthetic routes for N-(4H-1,2,4-Triazol-4-yl)thiophene-2-sulfonamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene precursors with triazole-forming reagents. Key intermediates include thiophene-2-sulfonyl chloride , generated via oxidative chlorination using reagents like Cl₂/SO₂ or PCl₅. For triazole ring formation, cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds (e.g., Lawesson’s reagent for thioamide activation) is common . Microwave-assisted synthesis has also been employed to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Thiophene protons appear as doublets at δ 7.2–7.8 ppm, while sulfonamide NH protons resonate as broad singlets near δ 10–12 ppm. Triazole carbons are observed at δ 140–160 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O) appear at 1150–1350 cm⁻¹, and triazole C=N bonds at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~255 g/mol for the base structure) .

Q. What in vitro biological screening models have been used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Anticancer Activity : Screens against the NCI-60 human cancer cell line panel (e.g., leukemia, breast, and lung cancer cells) with IC₅₀ values calculated via MTT assays .
  • Antimicrobial Testing : Agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between different assay systems for this compound derivatives?

  • Methodological Answer :
  • Assay Validation : Cross-test compounds in parallel assays (e.g., MTT vs. SRB for cytotoxicity) to identify protocol-dependent variability .
  • Solubility Adjustments : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .
  • Metabolite Profiling : LC-MS analysis to detect degradation products that may alter activity in specific media .

Q. What computational modeling approaches are suitable for studying the structure-activity relationship (SAR) of thiophene-sulfonamide-triazole hybrids?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., carbonic anhydrase IX for anticancer activity) .
  • DFT Calculations : Gaussian 09 for optimizing geometries and calculating frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with bioactivity .

Q. What strategies optimize reaction yields in the chlorosulfonation step during the synthesis of thiophene-triazole sulfonamides?

  • Methodological Answer :
  • Temperature Control : Maintain −10°C to 0°C during sulfonyl chloride formation to minimize side reactions .
  • Catalyst Use : Add catalytic pyridine to absorb HCl byproducts and drive the reaction forward .
  • Alternative Reagents : Replace Cl₂ gas with SOCl₂/PCl₅ mixtures for safer handling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antitumor IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Dose-Response Curves : Use 8–10 concentration points for accurate IC₅₀ determination .
  • Reference Controls : Include cisplatin or doxorubicin as positive controls to benchmark activity .

Methodological Best Practices

Q. What experimental precautions are critical for handling hygroscopic intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Dry Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., sulfonyl chloride isolation) .
  • Solvent Selection : Anhydrous DMF or THF with molecular sieves for reactions requiring aprotic conditions .

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